

Health and Safety Data for (2-Chloroethoxy)benzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-Chloroethoxy)benzene

Cat. No.: B016413

[Get Quote](#)

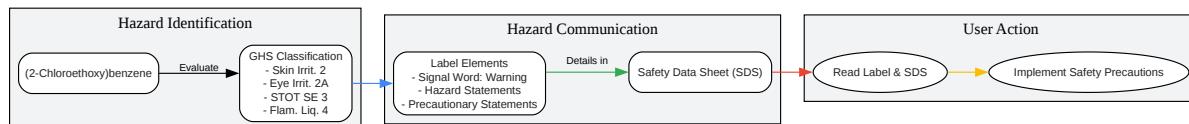
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety data for **(2-Chloroethoxy)benzene** (CAS No. 622-86-6). The information is compiled from various safety data sheets and toxicological databases to ensure a thorough understanding of the potential hazards, safe handling procedures, and emergency responses associated with this compound. Due to the limited availability of specific quantitative toxicological data for **(2-Chloroethoxy)benzene**, a read-across approach has been employed, incorporating data from the structurally similar compound 2-phenoxyethanol to provide a more complete toxicological profile.

Chemical and Physical Properties

A summary of the key physical and chemical properties of **(2-Chloroethoxy)benzene** is presented in the table below. These properties are essential for understanding the substance's behavior under various conditions and for implementing appropriate safety measures.

Property	Value
Molecular Formula	C ₈ H ₉ ClO
Molecular Weight	156.61 g/mol
Appearance	Colorless liquid
Boiling Point	97-98 °C at 15 mmHg
Melting Point	23-25 °C
Density	1.129 g/mL at 25 °C
Flash Point	101 °C (closed cup) [1] [2]
Refractive Index	n _{20/D} 1.534 [1]


Hazard Identification and Classification

(2-Chloroethoxy)benzene is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized below.

Hazard Class	GHS Category	Hazard Statement
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation [1]
Serious Eye Damage/Eye Irritation	Category 2A	H319: Causes serious eye irritation [1]
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)	Category 3	H335: May cause respiratory irritation [1]
Flammable Liquids	Category 4	H227: Combustible liquid

Signal Word: Warning[\[1\]](#)

A logical workflow for hazard identification and communication is depicted in the following diagram.

[Click to download full resolution via product page](#)

Caption: Hazard Identification and Communication Workflow.

Toxicological Data

Direct quantitative toxicological data for **(2-Chloroethoxy)benzene**, such as LD50 and LC50 values, are not readily available. Therefore, data from the structurally related compound 2-phenoxyethanol is provided as a conservative estimate of acute toxicity.

Acute Toxicity Data for 2-Phenoxyethanol (CAS No. 122-99-6)

Route of Exposure	Species	Value	Reference
Oral LD50	Rat	1260 - 1840 mg/kg	[2][3]
Dermal LD50	Rat	> 2000 - 14422 mg/kg	[2][3]
Dermal LD50	Rabbit	> 2214 mg/kg	[4]
Inhalation LC50	Rat	> 1000 mg/m ³ (6 h)	[2]

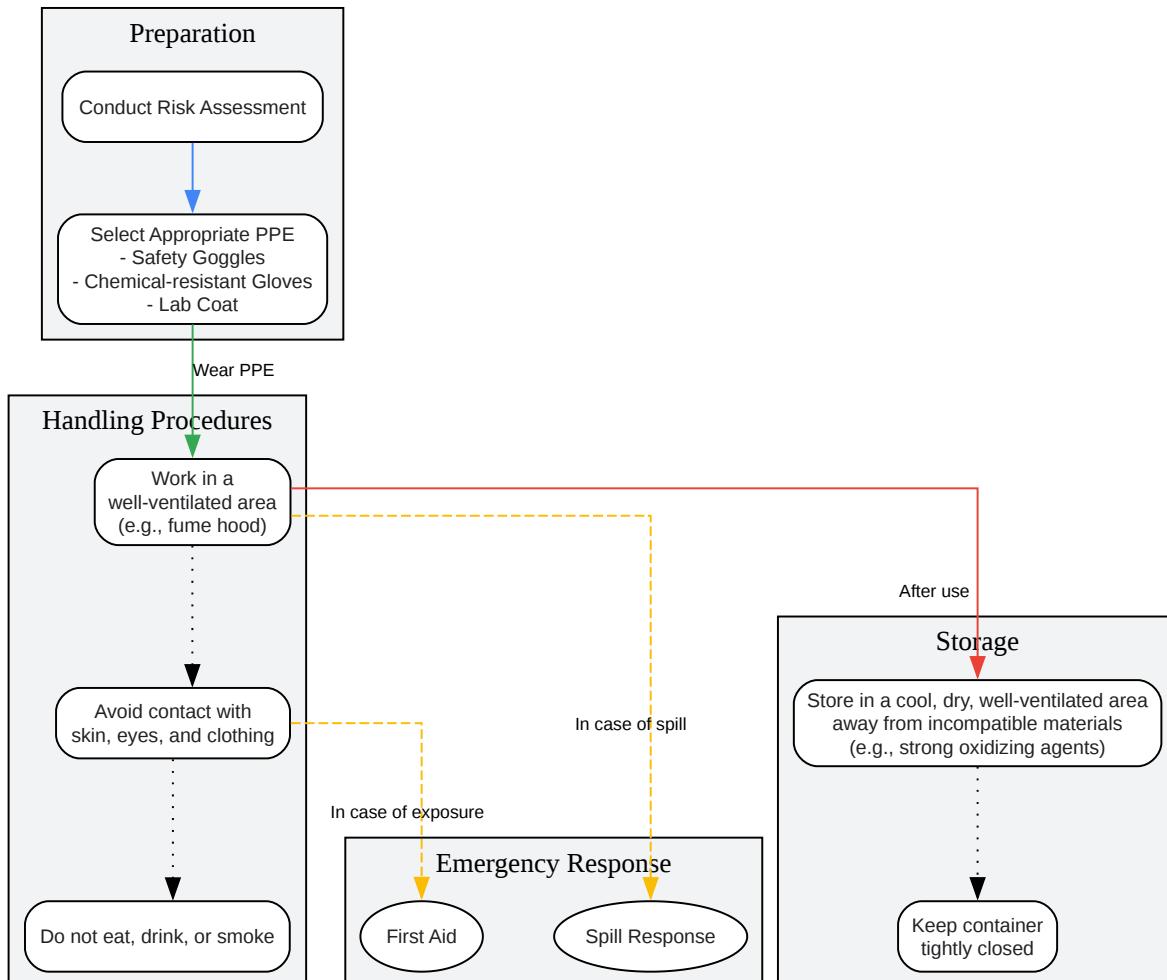
Experimental Protocols

The GHS classifications for skin and eye irritation are based on standardized experimental protocols, typically following OECD guidelines. The general methodologies for these tests are described below.

Skin Irritation Test (Based on OECD Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)

This in vitro test method utilizes a reconstructed human epidermis (RhE) model to assess the potential of a substance to cause skin irritation.

- **Test System:** A three-dimensional RhE model, which mimics the biochemical and physiological properties of the upper layers of human skin, is used.
- **Procedure:**
 - The test substance is applied topically to the surface of the RhE tissue.
 - The tissue is incubated with the test substance for a defined period (e.g., 60 minutes).
 - Following exposure, the substance is removed by washing.
 - The tissue is then incubated for a further recovery period (e.g., 42 hours).
- **Endpoint Measurement:** Cell viability is determined by measuring the enzymatic conversion of a vital dye (e.g., MTT) into a colored formazan salt, which is quantified spectrophotometrically.
- **Classification:** A substance is identified as a skin irritant if the tissue viability is reduced below a defined threshold (e.g., $\leq 50\%$) compared to a negative control.


Eye Irritation Test (Based on OECD Guideline 492: Reconstructed human Cornea-like Epithelium (RhCE) test method for identifying chemicals not requiring classification and labelling for eye irritation or serious eye damage)

This in vitro method uses a reconstructed human cornea-like epithelium (RhCE) model to identify substances that do not require classification for eye irritation or serious eye damage.

- Test System: An RhCE model that simulates the properties of the human corneal epithelium.
- Procedure:
 - The test substance is applied to the apical surface of the RhCE tissue.
 - The tissue is incubated for a specified duration.
 - After exposure, the substance is rinsed from the tissue surface.
- Endpoint Measurement: Similar to the skin irritation test, cell viability is assessed using a quantitative method like the MTT assay.
- Classification: A substance is classified as a non-irritant if the cell viability remains above a certain threshold (e.g., > 60%). Substances that cause a decrease in viability below this threshold would require further testing to determine the extent of irritation.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the use of appropriate personal protective equipment are crucial to minimize exposure and ensure safety.

[Click to download full resolution via product page](#)

Caption: Safe Handling and Storage Workflow.

Recommended Personal Protective Equipment:

- Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

- Skin Protection:
 - Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).
 - Body Protection: Wear a lab coat or other protective clothing.
- Respiratory Protection: If working in a poorly ventilated area or if vapors are likely to be generated, use a NIOSH-approved respirator with an organic vapor cartridge.

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken immediately:

Exposure Route	First-Aid Procedure
Inhalation	Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Skin Contact	Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.
Eye Contact	Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion	Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures

- Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

- Specific Hazards: Combustible liquid. In a fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, and hydrogen chloride gas may be produced.
- Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Stability and Reactivity

- Chemical Stability: Stable under recommended storage conditions.
- Conditions to Avoid: Heat, flames, and sparks.
- Incompatible Materials: Strong oxidizing agents.
- Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, hydrogen chloride.

This guide is intended to provide essential health and safety information for **(2-Chloroethoxy)benzene**. It is not a substitute for a comprehensive risk assessment. Users should always consult the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. multichemindia.com [multichemindia.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. acme-hardesty.com [acme-hardesty.com]
- 4. health.ec.europa.eu [health.ec.europa.eu]
- To cite this document: BenchChem. [Health and Safety Data for (2-Chloroethoxy)benzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b016413#health-and-safety-data-for-2-chloroethoxybenzene-msds>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com